Ácido (2-amino-4,6-dimetil-5-pirimidinil)acético
Descripción general
Descripción
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Aplicaciones Científicas De Investigación
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
Análisis Bioquímico
Biochemical Properties
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes . The interaction between (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid and NOS can modulate the production of NO, thereby influencing various biochemical pathways.
Cellular Effects
The effects of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can result in altered cellular signaling and metabolic pathways. Additionally, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, a critical metabolic pathway that generates energy through the oxidation of acetyl-CoA . Additionally, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can influence its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its biochemical effects.
Subcellular Localization
The subcellular localization of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups on the pyrimidine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Mecanismo De Acción
The mechanism of action of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a cellular response.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar structural features but lacking the acetic acid moiety.
2-Amino-5-bromo-4,6-dimethylpyridine: Another similar compound with a bromine atom instead of the acetic acid group.
Uniqueness
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is unique due to the presence of both amino and acetic acid functional groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Actividad Biológica
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, a pyrimidine derivative, is characterized by its amino and carboxylic acid functional groups. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its structure includes a pyrimidine ring with two methyl groups at positions 4 and 6, an amino group at position 2, and a carboxylic acid side chain, which contributes to its reactivity and interaction with biological systems.
The biological activity of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is believed to stem from its interactions with various biomolecules. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the pyrimidine ring may interact with nucleic acids and other cellular components, influencing various biological processes.
Biological Activities
Research indicates that compounds similar to (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid exhibit diverse biological activities, including:
- Antimicrobial Effects : Some pyrimidine derivatives have shown antibacterial properties. For instance, structural analogs have been studied for their efficacy against various bacterial strains.
- Antiviral Properties : Certain derivatives have demonstrated antiviral activity against influenza viruses, indicating potential therapeutic applications in treating viral infections .
- Anti-inflammatory Activity : Compounds related to this class have been noted for their ability to inhibit nitric oxide production in immune-activated cells, suggesting a role in modulating inflammatory responses .
Case Studies
- Inhibition of Nitric Oxide Production : A study involving 5-substituted pyrimidines found that certain derivatives significantly inhibited nitric oxide production in mouse peritoneal cells. The most effective compound showed an IC50 value as low as 2 μM . This highlights the potential of pyrimidine derivatives in developing anti-inflammatory agents.
- Antiviral Activity : Research has shown that some pyrimidine derivatives exhibit strong inhibitory effects on viral replication. For example, a related compound demonstrated a significant reduction in viral load in infected mice models, indicating its potential as an antiviral therapeutic agent .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Unique Characteristics | IC50 (µM) |
---|---|---|---|
5-Fluoro-2-amino-4,6-dichloropyrimidine | Pyrimidine ring with fluorine substitution | Notable for potent anti-inflammatory effects | 2 |
2-Aminopyrimidine | Pyrimidine ring with an amino group | Known for antibacterial properties | Varies |
5-Fluorouracil | Fluorinated pyrimidine analog | Widely used as an anticancer agent | 17.02 (MCF-7) |
2-Aminobenzothiazole | Contains thiazole ring | Known for anti-inflammatory effects | Varies |
Propiedades
IUPAC Name |
2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVDEYWTMKUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649759 | |
Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933687-60-6 | |
Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.